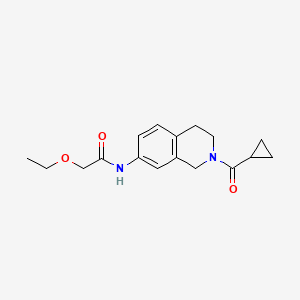

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-2-22-11-16(20)18-15-6-5-12-7-8-19(10-14(12)9-15)17(21)13-3-4-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQHIZCYVBWZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide typically involves multiple steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine.

Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the tetrahydroisoquinoline derivative in the presence of a base such as triethylamine to form the intermediate.

Formation of Ethoxyacetamide: The intermediate is further reacted with ethyl chloroacetate in the presence of a base to yield the final product, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The ethoxyacetamide group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Cyclopropanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline moiety can mimic neurotransmitter structures, potentially modulating receptor activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Class

The compound shares a tetrahydroisoquinoline scaffold with derivatives reported by Perr et al. (), which are designed as orexin 1 receptor antagonists. Key structural differences include:

- Substituent at Position 2 : The target compound employs a cyclopropanecarbonyl group , whereas Perr’s derivatives use acetamide-linked benzyl groups (e.g., N-benzyl-2-{...}acetamide). Cyclopropane’s rigidity may reduce metabolic instability compared to flexible benzyl chains.

- Position 7 Modifications : The target compound’s 2-ethoxyacetamide contrasts with Perr’s methoxy, benzyloxy, or pyridinylmethoxy substituents. Ethoxyacetamide’s ether linkage could improve membrane permeability relative to bulkier aryloxy groups.

Physicochemical and Pharmacological Properties

- Molecular Weight : The target compound’s molecular weight (~375 g/mol, estimated) is comparable to Perr’s derivatives (e.g., compound 20 : m/z 648.8 ).

- Polarity : The ethoxyacetamide group may increase hydrophilicity compared to Perr’s lipophilic benzyl or pyridinylmethoxy substituents.

Data Table: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely requires careful optimization of cyclopropane ring formation, a step prone to side reactions. Perr’s work highlights the impact of substituent bulk on yield, suggesting that the ethoxyacetamide group’s moderate size may favor higher yields compared to sterically hindered derivatives .

- Structure-Activity Relationships (SAR) : The cyclopropanecarbonyl group’s rigidity could enhance target binding affinity, as seen in other cyclopropane-containing drugs. However, the absence of pharmacological data for the target compound limits direct SAR conclusions.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a unique structural framework that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide is C_{23}H_{30}N_{2}O_{3}, with a molecular weight of approximately 390.5 g/mol. Its structure features a tetrahydroisoquinoline core linked to a cyclopropanecarbonyl group and an ethoxyacetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C_{23}H_{30}N_{2}O_{3} |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 955638-24-1 |

Biological Activity

Preliminary studies indicate that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide exhibits various biological activities. These include:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. The exact mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis.

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

- Antitumor Mechanism : A study conducted on human breast cancer cell lines revealed that treatment with N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide resulted in a significant decrease in cell viability and increased markers for apoptosis (e.g., cleaved PARP) .

- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease indicated that the compound significantly reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide. Potential areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity can guide the design of more potent analogs.

- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could provide insights into its efficacy and safety in humans.

Q & A

Q. What are the recommended synthetic routes for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide?

The synthesis typically involves multi-step organic reactions, focusing on the sequential introduction of the cyclopropanecarbonyl and ethoxyacetamide moieties. Key steps include:

- Cyclopropanecarbonylation : Reacting tetrahydroisoquinoline precursors with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0–5°C) to form the 2-(cyclopropanecarbonyl) intermediate.

- Amide coupling : Introducing the 2-ethoxyacetamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) at room temperature.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) for high-purity isolation .

Q. How is structural confirmation performed for this compound?

Critical analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.14 ppm for cyclopropane protons, δ 169.8 ppm for carbonyl carbons) .

- Mass spectrometry : ESI/APCI(+) to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 347) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., IC₅₀ variability in enzyme assays) require:

- Standardized protocols : Uniform assay conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 for receptor binding).

- Metabolic stability tests : Liver microsome assays to identify degradation products interfering with activity .

- Dose-response validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR optimization involves:

- Substituent variation : Replacing the ethoxy group with isopropoxy or methoxy to assess steric/electronic effects on target binding (e.g., 10-fold potency increase with isopropoxy in analogous compounds) .

- Scaffold modification : Introducing heteroatoms (e.g., sulfur in place of oxygen) or rigidifying the tetrahydroisoquinoline ring to enhance metabolic stability .

- 3D-QSAR modeling : Computational alignment with co-crystallized receptor structures to predict binding poses .

Q. What are the key challenges in scaling up synthesis for in vivo studies?

Critical bottlenecks and solutions:

- Low yields in cyclopropanecarbonylation : Optimize stoichiometry (1.2 equiv cyclopropanecarbonyl chloride) and use slow addition to minimize side reactions .

- Purification complexity : Switch from column chromatography to preparative HPLC for >100 mg batches .

- Byproduct formation : Monitor intermediates via TLC (silica gel, EtOAc/hexane 3:1) and quench unreacted reagents with aqueous NaHCO₃ .

Q. How does the compound’s stability under physiological conditions affect experimental design?

Stability assays inform experimental timelines:

- pH-dependent hydrolysis : The ethoxyacetamide group degrades rapidly at pH > 8 (t₁/₂ = 2 hrs), requiring buffered solutions (pH 7.0–7.4) for cell-based assays .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the tetrahydroisoquinoline core .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., 85% bound to albumin) for dose adjustment in pharmacokinetic studies .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating target engagement?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate, IC₅₀ determination via nonlinear regression .

- Cellular uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) with EC₅₀ values adjusted for serum interference .

Q. How to design a robust pharmacokinetic study for this compound?

- Dosing routes : Intravenous (1 mg/kg) vs. oral (5 mg/kg) administration in rodent models.

- Sampling intervals : 0, 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose for plasma concentration-time curves .

- Analytical method : UPLC-MS/MS with LOQ = 0.1 ng/mL for accurate quantification .

Data Analysis & Interpretation

Q. How to address low reproducibility in biological assays?

- Batch variability : Pre-test compound purity via HPLC and standardize solvent (DMSO stock ≤0.1% final concentration) .

- Statistical rigor : Use ≥3 biological replicates and two-tailed t-tests for significance (p < 0.01) .

Q. What computational tools predict metabolic pathways?

- CYP450 metabolism : SwissADME or Schrödinger’s Site of Metabolism module to identify oxidation sites (e.g., cyclopropane ring) .

- Metabolite identification : In silico fragmentation with Mass Frontier vs. experimental HRMS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.